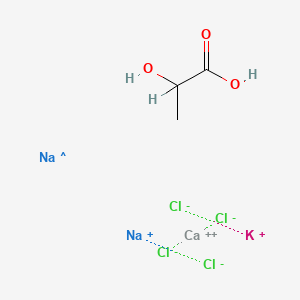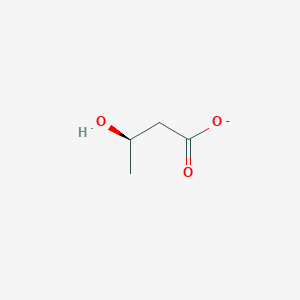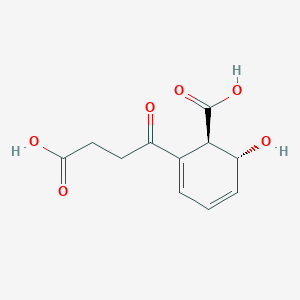
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid is a 2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate acid of a (1R,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Enantiopure Analogues: Enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, have been synthesized, starting with the Diels–Alder reaction involving cyclohexa-1,3-diene derivatives (Avenoza et al., 2002).
- Creation of Methyl 1-Azabicyclo[4.1.0]-hept-3-ene-6-carboxylates: Methyl 2-aryl-2H-azirine-3-carboxylates, reacting with cyclohexa-1,3-diene, have been used to synthesize these novel structures through a [4+2]-cycloaddition (Bhullar, Gilchrist & Maddocks, 1997).
Chemical Reactions and Transformations
- Thermal Rearrangement in Carboxylic Acids: 2-oxabicyclo[2.2.2]oct-5-eno-3-carboxylic acid, derived from Diels-Alder adduct of diethyl mesoxalate with cyclohexa-1,3-diene, undergoes thermal rearrangement, resulting in γ-lactones of 2-hydroxy-1,2,5,6-tetrahydromandelic acid (Achmatowicz, Jurczak & Pyrek, 1976).
- Synthesis of Methyl Benzoate Hydrate Derivatives: Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, prepared from methyl cyclohexa-2,5-diene-1-carboxylate, has been explored for its dehydration, hydrolysis, acetylation, reduction, and epoxidation, along with its Diels–Alder reaction (Sirat, Thomas & Tyrrell, 1979).
Biologically Relevant Syntheses
- Construction of Branched Carbasugars: Cyclohexa-2,4-diene-1,2-diylbis(methylene) diacetate was transformed into various carbasugars, leading to the construction of a substituted 6-oxabicyclo[3.2.1]nonane skeleton, highlighting the compound's potential in the field of organic chemistry and medicinal applications (Baran et al., 2012).
properties
Product Name |
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid |
|---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(1R,6R)-2-(3-carboxypropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-3,8,10,13H,4-5H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1 |
InChI Key |
QJYRAJSESKVEAE-PSASIEDQSA-N |
Isomeric SMILES |
C1=C[C@H]([C@@H](C(=C1)C(=O)CCC(=O)O)C(=O)O)O |
SMILES |
C1=CC(C(C(=C1)C(=O)CCC(=O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(C(C(=C1)C(=O)CCC(=O)O)C(=O)O)O |
synonyms |
2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid SHCHC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



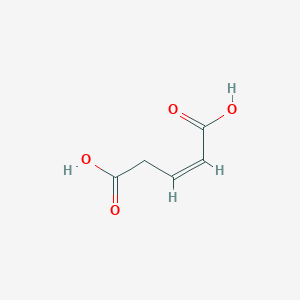



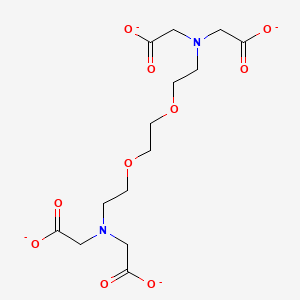
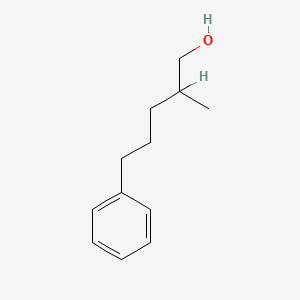

![[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide](/img/structure/B1233775.png)



![(2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1233782.png)
